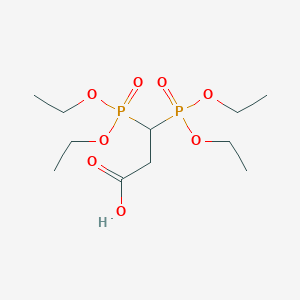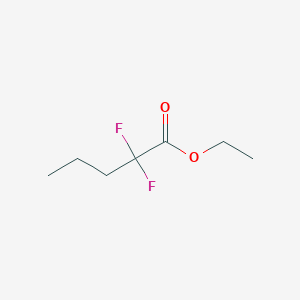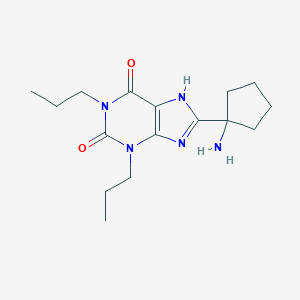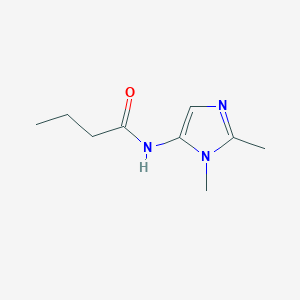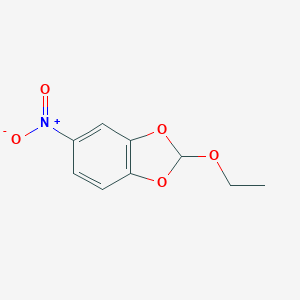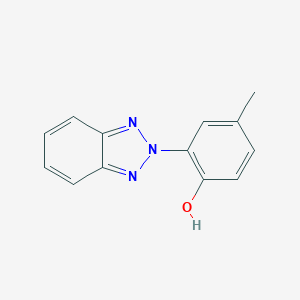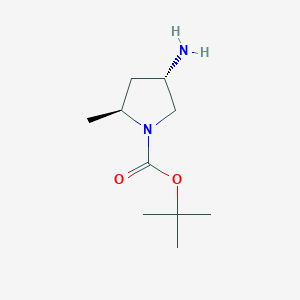
tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a compound that can be synthesized from amino acid derivatives and is relevant in the context of chiral chemistry and the synthesis of biologically active molecules. The compound's structure includes a pyrrolidine ring, a common motif in many pharmaceuticals, and its tert-butyl group can be useful for protection during synthesis and may also serve as an NMR tag in certain applications .
Synthesis Analysis
The synthesis of related compounds often begins with amino acids or their derivatives. For instance, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid on a large scale, involving steps such as methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate related to biotin, was synthesized from L-cystine . These methods could potentially be adapted for the synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups has been characterized using various spectroscopic methods, including NMR and mass spectrometry. For example, O-tert-Butyltyrosine was shown to have a tert-butyl group that presents an outstanding NMR tag, which can be observed in one-dimensional (1)H NMR spectra without isotope labeling . X-ray crystallography has also been used to determine the structure of related compounds, providing detailed insights into their molecular configurations .
Chemical Reactions Analysis
The tert-butyl group is often used in chemical synthesis as a protective group due to its steric bulk and ease of removal. For example, the tert-butyl group in tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is used for protection during the synthesis of biotin intermediates . The tert-butyl group can also influence the outcome of reactions, such as in the synthesis of enantiomerically pure compounds where it can be used as a chiral auxiliary .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl derivatives are influenced by the presence of the tert-butyl group. Gas-liquid chromatography and mass spectral analysis have been used to analyze tert-butyl derivatives, demonstrating that these compounds have characteristic fragmentation patterns and can be separated based on their physical properties 10. The tert-butyl group's steric bulk also affects the compound's solubility and reactivity, which are important considerations in synthesis and application.
Applications De Recherche Scientifique
Environmental Occurrence and Fate
Synthetic Phenolic Antioxidants :Research has been conducted on synthetic phenolic antioxidants (SPAs), which, like tert-butyl-based compounds, are used to inhibit oxidation in various products. SPAs, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in humans. These studies highlight the environmental persistence and human exposure pathways of these compounds, suggesting the need for future research on contamination, environmental behaviors, and toxicity effects of novel SPAs to reduce potential environmental pollution (Liu & Mabury, 2020).
Biodegradation and Environmental Impact
Microbial Degradation of Ethers :Regarding the biodegradation of ethers, a review on microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface discusses the thermodynamics of degradation processes utilizing various terminal electron acceptors and the aerobic degradation pathways of MTBE and TBA. This review emphasizes the potential for biodegradation under oxic and nearly all anoxic conditions, though degradation rates and pathways under specific conditions remain less understood. The study calls for further research on site-specific conditions that influence the biodegradability of such compounds (Schmidt et al., 2004).
Industrial and Commercial Applications
Synthetic Routes and Industrial Applications :Research into the synthesis of complex molecules like vandetanib highlights the use of tert-butyl-based intermediates, demonstrating the importance of these compounds in the development of pharmaceuticals and other high-value chemicals. Such studies showcase the versatility and commercial value of tert-butyl-based compounds in industrial-scale synthesis, providing insights into more efficient and potentially less environmentally impactful production methods (Mi, 2015).
Environmental Remediation Techniques
Adsorption of Environmental Pollutants :Investigations into the adsorption techniques for the removal of MTBE from water reflect on the broader applicability of adsorption methods for the remediation of water contaminated with tert-butyl-based compounds. These studies summarize the effectiveness of various adsorbents, including activated carbon, minerals, and composites, in eliminating these pollutants from aqueous solutions. Such research underscores the significance of developing and understanding adsorbents' affinity toward tert-butyl-based compounds for environmental remediation purposes (Vakili et al., 2017).
Propriétés
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

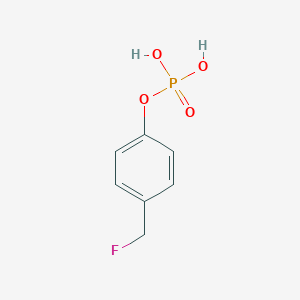
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
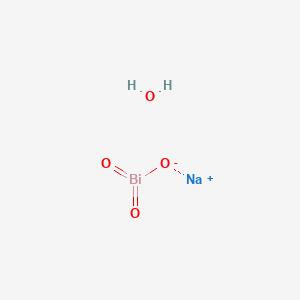


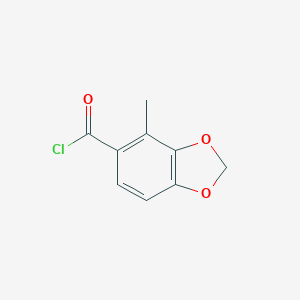
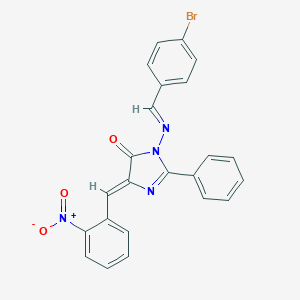
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
